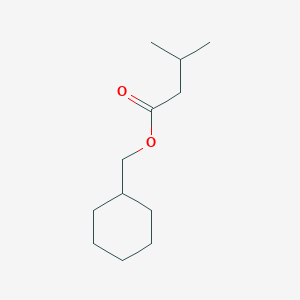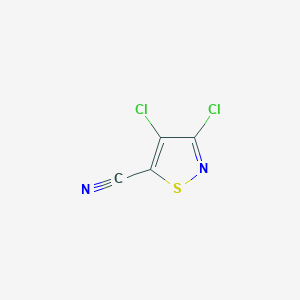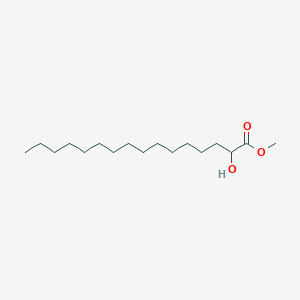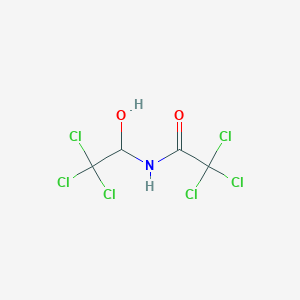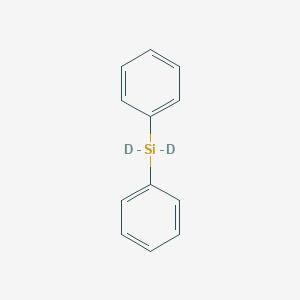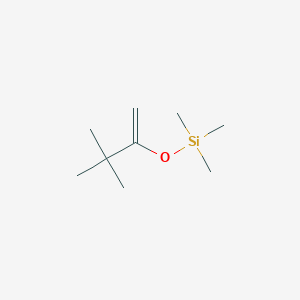
(1-tert-Butylvinyloxy)trimethylsilane
Overview
Description
Synthesis Analysis
The synthesis of organosilicon compounds often involves reactions that can include hydrosilylation, deprotonation, and thermolysis. For example, the synthesis of silicon-modified butane-1,4-diol derivatives through the hydrosilylation of 1,4-bis(trimethylsiloxy)but-2-ene is described . Similarly, the reaction of tert-butylbis(trimethylsilyl)silyl potassium with pivaloyl chloride to produce pivaloyl[tert-butylbis(trimethylsilyl)]silane is another example of organosilicon synthesis .
Molecular Structure Analysis
The molecular structure of organosilicon compounds can be quite complex, with various substituents affecting the overall stability and reactivity. For instance, the reaction of tert-butoxygallane with di- and trisiloxanediols leads to the formation of compounds with intricate silicon-oxygen and gallium-oxygen ring structures . These structures are characterized by their silicon and gallium content, as well as by the presence of tert-butyl and other substituents.
Chemical Reactions Analysis
Organosilicon compounds participate in a variety of chemical reactions. The reaction of trimethylaluminum with tert-butylalumoxane, for example, results in the formation of hybrid tert-butylmethylalumoxanes, which are used as cocatalysts for olefin polymerization . Additionally, the thermolysis of certain silicon-carbon unsaturated compounds with acetylenes can lead to the formation of silacyclopropenes and disilacyclobutenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of organosilicon compounds are influenced by their molecular structure. For instance, copolymers of vinyl p-tert-butylbenzoate with 3-methacryloxypropyltris(trimethylsiloxy)silane exhibit increased oxygen permeability compared to their homopolymer counterparts . The presence of tert-butyl and trimethylsilyl groups can also affect properties such as glass transition temperature and reactivity towards other chemical species.
Scientific Research Applications
Generation of 1,2-Dehydrobenzene from the Dehalosilylation of (o-Halophenyl)trimethylsilanes : In this study, (o-Halophenyl)trimethylsilanes afford products from the generation of 1,2-dehydrobenzene when treated with potassium tert-butoxide or tetramethylammonium fluoride in aprotic solvents. This indicates the potential of (1-tert-Butylvinyloxy)trimethylsilane in similar dehalosilylation reactions (Cunico & Dexheimer, 1973).
Synthesis of Macrolide Antibiotics : An efficient directed Claisen reaction between tert-butyl propionate and phenyl propionate was described, which involves the practical synthesis of key building blocks in macrolide antibiotics synthesis, including (Z)-[(4-ethylidene-2,2,5-trimethyl-4H-1,3-dioxin-6-yl)oxy]trimethylsilane (Zhang, Kitamura, & Myers, 2015).
Study of t-Butoxy Radical Decomposition Reaction : A study was conducted on the thermal decomposition of the tert-butoxy radical in the gas phase, using di-tert-butyl peroxide + trimethylsilane mixtures. This research is significant for understanding the kinetics and mechanisms involved in reactions of tert-butoxy radicals with trimethylsilane (Park, Song, & Choo, 1990).
Synthesis of Hexasilsesquioxanes : Research on the synthesis of hexasilsesquioxanes, such as Hexakis((1,1,2-trimethylpropyl)silsesquioxane) and Hexakis(tert-butylsilsesquioxane), can be linked to the utility of (1-tert-Butylvinyloxy)trimethylsilane in the formation of complex organosilicon compounds (Unno, Alias, Saito, & Matsumoto, 1996).
Hydrolysis of tri-tert-butylaluminum : This study on tert-Butyl-substituted alumoxanes, involving the hydrolysis of Al(tBu)3, provides insights into the reactivity and potential applications of tert-butyl groups in organometallic chemistry, which could be relevant to the use of (1-tert-Butylvinyloxy)trimethylsilane (Mason, Smith, Bott, & Barron, 1993).
Nucleophilic Addition Reactions : The chemoselective addition of (difluoromethyl)trimethylsilane to aryl glyoxal derived α-imino ketones and diaryl 1,2-diketones provides a perspective on the reactivity of trimethylsilane compounds in nucleophilic addition reactions, which could be extrapolated to (1-tert-Butylvinyloxy)trimethylsilane (Obijalska, Utecht, Kowalski, Mlostoń, & Rachwalski, 2015).
Thin PDMS Films Using Tert-Butyl Alcohol : This research on using tert-butyl alcohol for spinning thin PDMS films might provide indirect insights into the properties and applications of tert-butyl compounds like (1-tert-Butylvinyloxy)trimethylsilane in material science (Koschwanez, Carlson, & Meldrum, 2009).
Safety And Hazards
properties
IUPAC Name |
3,3-dimethylbut-1-en-2-yloxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20OSi/c1-8(9(2,3)4)10-11(5,6)7/h1H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHJULPJEVIIFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392142 | |
| Record name | (1-tert-Butylvinyloxy)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-tert-Butylvinyloxy)trimethylsilane | |
CAS RN |
17510-46-2 | |
| Record name | (1-tert-Butylvinyloxy)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-tert-Butylvinyloxy)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanol, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis-](/img/structure/B93173.png)
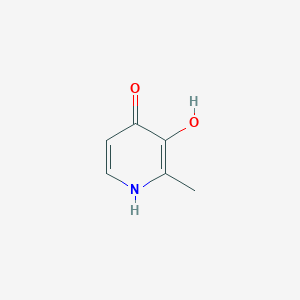
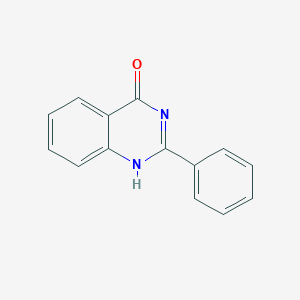
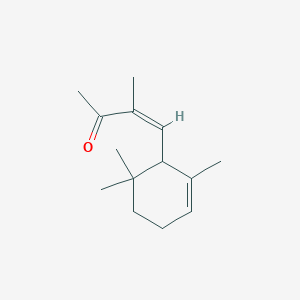
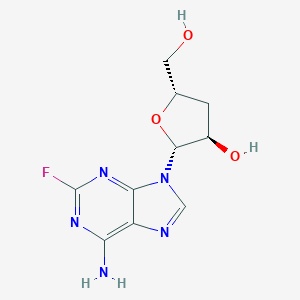
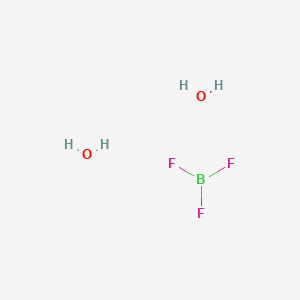
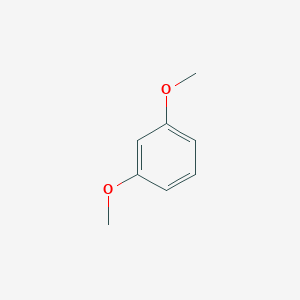
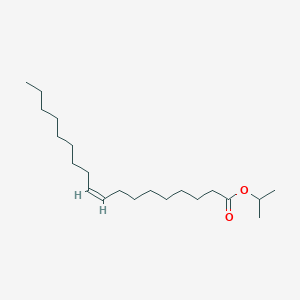
![Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-](/img/structure/B93183.png)
